molecular formula C5H6ClNO B12875769 2-Chloro-4,5-dimethyloxazole

2-Chloro-4,5-dimethyloxazole

Katalognummer: B12875769
Molekulargewicht: 131.56 g/mol
InChI-Schlüssel: AEPSMLKSUJDZRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4,5-dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H6ClNO It is a derivative of oxazole, characterized by the presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2,3-butanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4,5-dimethyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted oxazoles.
  • Oxidation reactions produce oxazole-2-carboxylic acids.
  • Reduction reactions lead to dihydrooxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4,5-dimethyloxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4,5-dimethyloxazole involves its interaction with specific molecular targets. The chlorine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Chloro-4,5-dimethylthiazole: Similar structure but with a sulfur atom instead of oxygen.

    2-Chloro-4,5-dimethylimidazole: Contains a nitrogen atom in place of oxygen.

    2-Chloro-4,5-dimethylisoxazole: Isoxazole ring with different positioning of nitrogen and oxygen.

Uniqueness: 2-Chloro-4,5-dimethyloxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C5H6ClNO

Molekulargewicht

131.56 g/mol

IUPAC-Name

2-chloro-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3

InChI-Schlüssel

AEPSMLKSUJDZRN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.